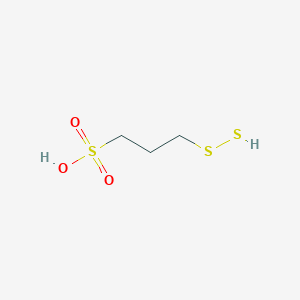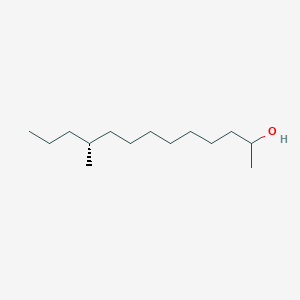![molecular formula C22H29NO2Si B14249767 (6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one CAS No. 209257-75-0](/img/structure/B14249767.png)
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidin-2-one core structure, which is substituted with a tert-butyl(diphenyl)silyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidin-2-one Core: The piperidin-2-one core can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a carbonyl compound.
Introduction of the tert-butyl(diphenyl)silyl Group: The tert-butyl(diphenyl)silyl group can be introduced through a silylation reaction, where a silylating agent such as tert-butyl(diphenyl)silyl chloride reacts with the hydroxyl group of the piperidin-2-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidin-2-one Derivatives: Compounds with similar core structures but different substituents.
Silylated Compounds: Compounds containing silyl groups, such as tert-butyldimethylsilyl derivatives.
Uniqueness
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one is unique due to the combination of its piperidin-2-one core and the tert-butyl(diphenyl)silyl group.
Eigenschaften
CAS-Nummer |
209257-75-0 |
|---|---|
Molekularformel |
C22H29NO2Si |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one |
InChI |
InChI=1S/C22H29NO2Si/c1-22(2,3)26(19-12-6-4-7-13-19,20-14-8-5-9-15-20)25-17-18-11-10-16-21(24)23-18/h4-9,12-15,18H,10-11,16-17H2,1-3H3,(H,23,24)/t18-/m0/s1 |
InChI-Schlüssel |
QZMFGYQQZDTOJN-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCCC(=O)N3 |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol](/img/structure/B14249685.png)

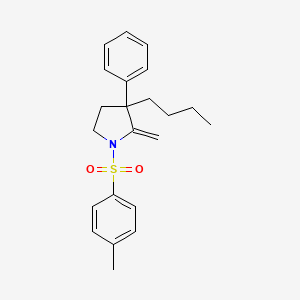
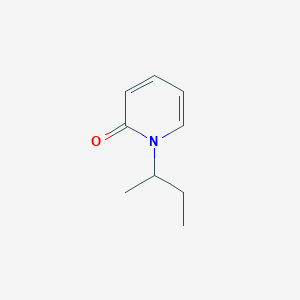

![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)
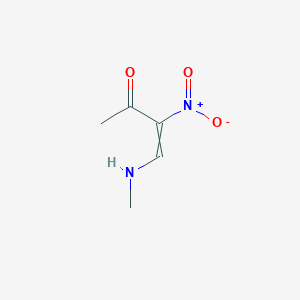
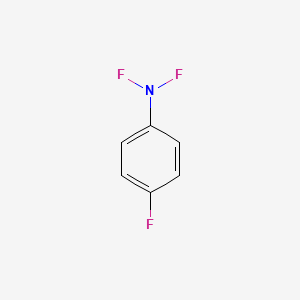
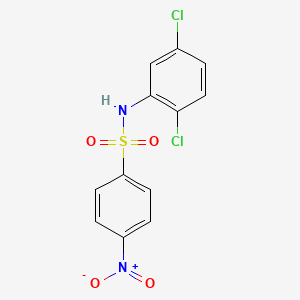
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)

